An In-depth Technical Guide to Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate
An In-depth Technical Guide to Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate, a functionalized naphthalene derivative with significant potential in medicinal chemistry and materials science. As a key synthetic intermediate, its unique arrangement of a hydroxyl group, a bromine atom, and a methyl ester on the naphthalene scaffold offers a versatile platform for further chemical modification. This document details a proposed synthetic pathway, predicted physicochemical characteristics, and a thorough spectroscopic analysis based on established principles and data from analogous compounds. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this molecule for advanced applications.
Introduction and Significance
Naphthalene derivatives are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their rigid, planar structure and rich electronic properties make them ideal scaffolds for interacting with biological targets and for creating novel functional materials.[2][3] The strategic functionalization of the naphthalene ring is a critical aspect of drug discovery, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to optimize its therapeutic efficacy.[4]
Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate is a polysubstituted naphthalene that embodies this principle of strategic functionalization. The presence of a hydroxyl group offers a site for hydrogen bonding and further derivatization, such as etherification. The bromine atom serves as a key handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amidation. This trifecta of functional groups makes it a highly valuable building block for the synthesis of complex molecular architectures. While direct experimental data for this specific isomer is limited in the public domain, this guide synthesizes information from closely related analogs to provide a robust and scientifically grounded profile.
Molecular Structure and Properties
The structural and physicochemical properties of Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate are summarized below.
Chemical Structure
Figure 1: Chemical Structure of Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties for Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate. These predictions are based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₂H₉BrO₃ | Calculation |
| Molecular Weight | 281.10 g/mol | Calculation |
| Appearance | Off-white to pale yellow crystalline solid | Analogy to similar phenols and bromo-aromatics[5] |
| Melting Point | 130 - 140 °C | Estimated based on analogs like methyl 6-bromo-2-naphthoate (123-126°C)[6] and methyl 5-bromosalicylate (58-62°C), with the naphthalene core suggesting a higher melting point. |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and DMSO. Sparingly soluble in non-polar solvents like hexane. Insoluble in water. | Based on the presence of polar functional groups (hydroxyl, ester) and a large non-polar aromatic core. |
| CAS Number | Not assigned | Based on comprehensive database searches. |
Proposed Synthesis
A robust synthetic route to Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate can be proposed based on established methodologies for the regioselective functionalization of naphthalene derivatives.[7] A logical approach involves the selective bromination of a readily available precursor, Methyl 6-hydroxynaphthalene-2-carboxylate.
Figure 2: Proposed synthetic workflow for Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate via electrophilic bromination of Methyl 6-hydroxynaphthalene-2-carboxylate. The hydroxyl group at the C6 position is an activating ortho-, para-director. The C5 position (ortho to the hydroxyl group) is sterically accessible and electronically favored for electrophilic attack.
Materials:
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Methyl 6-hydroxynaphthalene-2-carboxylate (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 eq)
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Acetonitrile (anhydrous)
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Deionized Water
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Saturated Sodium Bicarbonate Solution
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Saturated Sodium Chloride (Brine) Solution
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Anhydrous Magnesium Sulfate
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Ethanol (for recrystallization)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 6-hydroxynaphthalene-2-carboxylate (1.0 eq) in anhydrous acetonitrile.
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Cool the resulting solution to 0°C using an ice-water bath.
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In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous acetonitrile.
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Add the NBS solution dropwise to the cooled solution of the starting material over 30 minutes, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x), deionized water (1x), and brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from hot ethanol to afford Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate as a crystalline solid.
Spectroscopic Analysis (Predicted)
The following spectroscopic data are predicted based on the structure of Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate and established spectral correlations for similar compounds.[8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | ~5.5 - 6.5 | Broad singlet | 1H | Exchangeable proton, chemical shift is concentration and solvent dependent. |
| -OCH₃ | ~3.95 | Singlet | 3H | Typical range for methyl ester protons. |
| H1 | ~8.50 | Singlet | 1H | Deshielded by the adjacent ester group. |
| H3 | ~7.85 | Doublet | 1H | Coupled to H4. |
| H4 | ~7.30 | Doublet | 1H | Coupled to H3. |
| H7 | ~7.90 | Doublet, J ≈ 9.0 Hz | 1H | Coupled to H8. |
| H8 | ~7.25 | Doublet, J ≈ 9.0 Hz | 1H | Coupled to H7. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide signals for each of the 12 unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~166 | Typical for ester carbonyls. |
| C-OH (C6) | ~155 | Aromatic carbon attached to oxygen. |
| Aromatic Quaternary Carbons | ~135, ~132, ~128, ~125 | C4a, C8a, C2, C5. |
| C-Br (C5) | ~112 | Aromatic carbon attached to bromine. |
| Aromatic CH Carbons | ~130, ~129, ~124, ~120, ~118 | C1, C3, C4, C7, C8. |
| -OCH₃ | ~52 | Typical for methyl ester carbons. |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Description |
| O-H Stretch (hydroxyl) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (aromatic) | 3050 - 3150 | Medium, Sharp |
| C-H Stretch (aliphatic, -CH₃) | 2950 - 3000 | Medium, Sharp |
| C=O Stretch (ester) | 1700 - 1725 | Strong, Sharp |
| C=C Stretch (aromatic) | 1580 - 1620 | Medium to Strong |
| C-O Stretch (ester & phenol) | 1200 - 1300 | Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Mass Spectrometry
The mass spectrum will provide information about the molecular weight and elemental composition.
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Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (m/z ≈ 280) and one for the ⁸¹Br isotope (m/z ≈ 282).
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Key Fragmentation: A significant fragment corresponding to the loss of the methoxy group (-OCH₃) is expected (M-31). Another possible fragmentation is the loss of the entire ester group (-COOCH₃) (M-59).
Reactivity and Applications
The multifunctionality of Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate makes it a versatile intermediate for the synthesis of more complex molecules.
Chemical Reactivity
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At the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of substituents. It also weakly acidifies the molecule.
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At the Bromine Atom: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space.
-
At the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting acid can then be converted to amides, acid chlorides, or other carboxylic acid derivatives.
Potential Applications in Drug Discovery and Materials Science
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Medicinal Chemistry: The naphthalene scaffold is present in numerous approved drugs. This compound can serve as a starting point for the synthesis of novel therapeutic agents, with the different functional groups allowing for the exploration of structure-activity relationships (SAR). For example, it could be used to develop inhibitors of enzymes like peptidylarginine deiminases (PADs), where naphthalene-based scaffolds have shown promise.[4]
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Materials Science: Functionalized naphthalenes are used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other organic electronic materials.[1] The specific substitution pattern of this molecule could be exploited to synthesize novel dyes or materials with unique photophysical properties.
Conclusion
Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate represents a highly valuable, albeit not widely commercially available, chemical intermediate. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The combination of a hydroxyl group, a bromine atom, and an ester function on a naphthalene core provides a rich platform for chemical exploration. Researchers in organic synthesis, medicinal chemistry, and materials science can use the information presented herein as a foundational resource for designing novel synthetic strategies and developing new functional molecules.
References
A comprehensive list of references that informed the predictions and methodologies outlined in this guide.
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Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers - MDPI. (URL: [Link])
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Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate - PubChem. (URL: [Link])
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(PDF) Methyl 5-bromo-2-hydroxybenzoate - ResearchGate. (URL: [Link])
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methyl 8-bromo-6-hydroxynaphthalene-1-carboxylate — Chemical Substance Information. (URL: [Link])
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Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
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Different approaches for regioselective naphthalene functionalization. - ResearchGate. (URL: [Link])
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Functional Naphthalene Diimides: Synthesis, Properties, and Applications | Chemical Reviews - ACS Publications. (URL: [Link])
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Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC. (URL: [Link])
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Exploring the Versatility of Naphthalene Derivatives in Chemistry. (URL: [Link])
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